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Compound of Interest

Compound Name: 2-Cyclohexylcyclohexanone

Cat. No.: B167041

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial toxicity screening of 2-
Cyclohexylcyclohexanone (CAS No. 90-42-6), a fragrance ingredient. The information is
compiled from available safety assessments and toxicological data to serve as a resource for
researchers and professionals in drug development and chemical safety. This document
summarizes key toxicological endpoints, outlines relevant experimental methodologies, and
presents available quantitative data.

Executive Summary

2-Cyclohexylcyclohexanone has undergone evaluation for several toxicological endpoints,
including genotoxicity, repeated dose toxicity, reproductive toxicity, skin sensitization, and
phototoxicity. The overall assessment, primarily based on a comprehensive safety evaluation
by the Research Institute for Fragrance Materials (RIFM), suggests that this compound is not
expected to be genotoxic. Data from read-across compounds are used to support the safety of
2-Cyclohexylcyclohexanone for repeated dose and reproductive toxicity, indicating a
sufficient margin of exposure at current use levels. The risk of skin sensitization and
phototoxicity is also considered low. This guide provides the detailed data and methodologies
that form the basis of these conclusions.

Toxicological Data Summary
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The toxicological profile of 2-Cyclohexylcyclohexanone has been characterized through a

combination of in vitro and in vivo studies, as well as through read-across approaches with

structurally similar compounds. The following tables summarize the available quantitative data

for key toxicity endpoints.

: Toxici

Endpoint Species Route Value Reference
[Santa Cruz
Biotechnology
LD50 Rat Oral >5 g/kg
Safety Data
Sheet]
[Santa Cruz
_ Biotechnology
LD50 Rabbit Dermal >7800 mg/kg
Safety Data
Sheet]
TCLo Rat Inhalation 2928.7 mg/m3 [PubChem]
Metabolic
Assay Test System o Result Reference
Activation
o With and without _ [RIFM Safety
Ames Test S. typhimurium Non-mutagenic
S9 Assessment]
In Vitro Human With and without ~ Non-clastogenic [RIFM Safety
Micronucleus Lymphocytes S9 (Read-across) Assessment]

Repeated Dose and Reproductive Toxicity
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Endpoint Study Type Species NOAEL/MOE Reference
Read-across
Repeated Dose from 2-sec-
o Rat MOE > 100 [1]12]
Toxicity butylcyclohexano
ne
Read-across
Reproductive from 2-sec-
o Rat MOE > 100 [1]12]
Toxicity butylcyclohexano
ne
Dermal and Respiratory Toxicity
Endpoint Method Value/Result Reference

Skin Sensitization

Dermal Sensitization
Threshold (DST)

Exposure is below the
DST of 900 pg/cm? for
non-reactive materials

[1](2]

Phototoxicity

UV Spectra Analysis

Not expected to be
phototoxic/photoallerg

enic

[1](2]

Local Respiratory

Toxicity

Threshold of
Toxicological Concern
(TTC)

Exposure is below the
TTC of 0.47 mg/day
for a Cramer Class |l

material

[1](2]

Experimental Protocols

The following sections provide an overview of the methodologies for the key toxicological

assays referenced in this guide. These are based on internationally recognized OECD

guidelines.

Bacterial Reverse Mutation Test (Ames Test - OECD TG

471)
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The Ames test is a widely used method to assess the mutagenic potential of a chemical. The
assay utilizes several strains of Salmonella typhimurium and Escherichia coli with pre-existing
mutations that render them unable to synthesize an essential amino acid (e.g., histidine).

Methodology:

o Strain Selection: At least five strains are typically used, including TA98, TA100, TA1535,
TA1537, and WP2 uvrA, to detect different types of mutations.

» Metabolic Activation: The test is performed with and without a mammalian metabolic
activation system (S9 mix), typically derived from rat liver, to mimic metabolic processes in
mammals.

o Exposure: The bacterial strains are exposed to various concentrations of 2-
Cyclohexylcyclohexanone, along with positive and negative controls.

e Plating and Incubation: The treated bacteria are plated on a minimal agar medium lacking
the essential amino acid.

e Scoring: The plates are incubated for 48-72 hours, and the number of revertant colonies
(colonies that have undergone a reverse mutation and can now synthesize the essential
amino acid) is counted. A significant, dose-dependent increase in revertant colonies
compared to the control indicates a mutagenic potential.
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Ames Test (OECD TG 471) Workflow

In Vitro Mammalian Cell Micronucleus Test (OECD TG
487)

This assay is used to detect chromosomal damage. It identifies micronuclei, which are small
nuclei that form outside the main nucleus in daughter cells, containing chromosome fragments
or whole chromosomes that were not incorporated into the nucleus during cell division.

Methodology:

e Cell Culture: Human or other mammalian cells (e.g., human peripheral blood lymphocytes,
CHO, V79, or TK6 cells) are cultured.

o Exposure: The cells are exposed to at least three concentrations of 2-
Cyclohexylcyclohexanone, with and without metabolic activation (S9 mix), for a defined
period.

e Cytokinesis Block: Cytochalasin B is often added to block cytokinesis, resulting in
binucleated cells. This allows for the specific analysis of cells that have completed one cell
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division.
e Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain.

» Microscopic Analysis: The frequency of micronucleated cells in the binucleated cell
population is determined by microscopic analysis. A significant increase in micronucleated
cells indicates clastogenic or aneugenic activity.

[Start: Mammalian Cell Culture)

[Expose Cells to 2—Cyc|ohexylcyclohexanone)

(with and without S9 mix)

Add Cytochalasin B
(to block cytokinesis)

[Harvest and Stain Cells}

Microscopic Analysis:
Score Micronuclei in Binucleated Cells

Evaluate for Genotoxicity

Click to download full resolution via product page

In Vitro Micronucleus Test Workflow

Combined Repeated Dose Toxicity Study with the
Reproduction/Developmental Toxicity Screening Test
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(OECD TG 422)

This study provides information on the potential health hazards arising from repeated exposure
to a substance, as well as its effects on reproductive performance.

Methodology:

» Animal Selection: Typically, rats are used. At least 10 males and 10 females per group are
assigned to a control group and at least three dose groups.

e Dosing: The test substance is administered orally to the animals daily for a specified period.
For males, this is typically 2 weeks before mating, during mating, and up to termination
(approximately 4 weeks). Females are dosed throughout the study, including 2 weeks before
mating, during mating, gestation, and lactation.

o Observations: Animals are observed for clinical signs of toxicity, and body weight and food
consumption are monitored.

e Mating and Reproduction: Animals are mated to assess fertility and reproductive
performance. Pregnant females are allowed to litter, and the pups are observed for viability
and growth.

o Pathology: At the end of the study, all adult animals and pups are subjected to a gross
necropsy. Organs are weighed, and tissues are collected for histopathological examination.

Potential Sighaling Pathways In Toxicity

Disclaimer: The following diagram illustrates general cellular toxicity pathways. There is
currently no specific data available on the signaling pathways affected by 2-
Cyclohexylcyclohexanone or its close structural analogs.

Chemical-induced cellular toxicity can be mediated by a variety of signaling pathways. A
common mechanism involves the induction of oxidative stress, leading to cellular damage and
potentially apoptosis (programmed cell death).
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2 Cyclohexylcyclohexanone

Cellular Response
Mitochondrial Dysfunction ER Stress Increased Reactive \
Oxygen Species (ROSU

Signaling Pathways

Apoptosis Pathway MAPK Pathway Actlvatlo
GCaspase Activation) (e.g., INK, p38) NF KB Pathway Activation
A/
Cell Death (Apoptosis) Inflammation DNA Damage
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Hypothetical Cellular Toxicity Pathway

This generalized pathway illustrates that a chemical substance could induce cellular stress
through mechanisms like the generation of reactive oxygen species (ROS), mitochondrial
dysfunction, or endoplasmic reticulum (ER) stress. These stressors can activate signaling
cascades such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B
(NF-kB) pathways, ultimately leading to outcomes like inflammation, DNA damage, and
apoptosis.

Conclusion

The available data on 2-Cyclohexylcyclohexanone, supported by read-across from
structurally related compounds, provide a foundational understanding of its toxicological profile.
The substance is not considered genotoxic, and the risks for repeated dose toxicity,
reproductive toxicity, and skin and phototoxicity are low under current conditions of use. This
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guide summarizes the key findings and provides an overview of the standard methodologies
used in such toxicological evaluations. For any new applications or formulations involving 2-
Cyclohexylcyclohexanone, it is recommended to consult the primary literature and consider
the specific exposure scenarios. Further research into the specific molecular mechanisms and
signaling pathways affected by this compound would provide a more complete understanding
of its biological activity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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